

An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-3-cyanobenzaldehyde

Cat. No.: B112051

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of **2-Chloro-3-cyanobenzaldehyde** (also known as 2-chloro-3-formylbenzonitrile). This bifunctional aromatic compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules relevant to drug discovery and materials science.

Molecular Structure and Physicochemical Properties

2-Chloro-3-cyanobenzaldehyde possesses a benzene ring substituted with a chloro group at position 2, a cyano group at position 3, and a formyl (aldehyde) group at position 1. The presence of these three functional groups imparts a unique reactivity profile to the molecule.

Table 1: Physicochemical Properties of **2-Chloro-3-cyanobenzaldehyde**

Property	Value	Reference(s)
CAS Number	165187-24-6	[1] [2]
Molecular Formula	C ₈ H ₄ CINO	[1] [2]
Molecular Weight	165.58 g/mol	[1]
Appearance	Yellow to brown solid	[1]
Boiling Point	250.9 ± 20.0 °C (Predicted)	[1] [2]
Density	1.32 ± 0.1 g/cm ³ (Predicted)	[1]
Storage Temperature	2-8°C under inert gas	[1]

Synthesis of 2-Chloro-3-cyanobenzaldehyde

A known method for the preparation of **2-Chloro-3-cyanobenzaldehyde** involves the conversion of 2-chloro-3-cyano-toluene. While a detailed experimental protocol for this specific transformation is not readily available in peer-reviewed literature, a plausible synthetic route can be outlined based on established organic chemistry principles. A potential pathway involves the radical bromination of the methyl group of 2-chloro-3-cyano-toluene to form a benzal bromide, followed by hydrolysis to the aldehyde.

Experimental Protocol: Generalized Synthesis

Objective: To synthesize **2-Chloro-3-cyanobenzaldehyde** from 2-chloro-3-cyano-toluene.

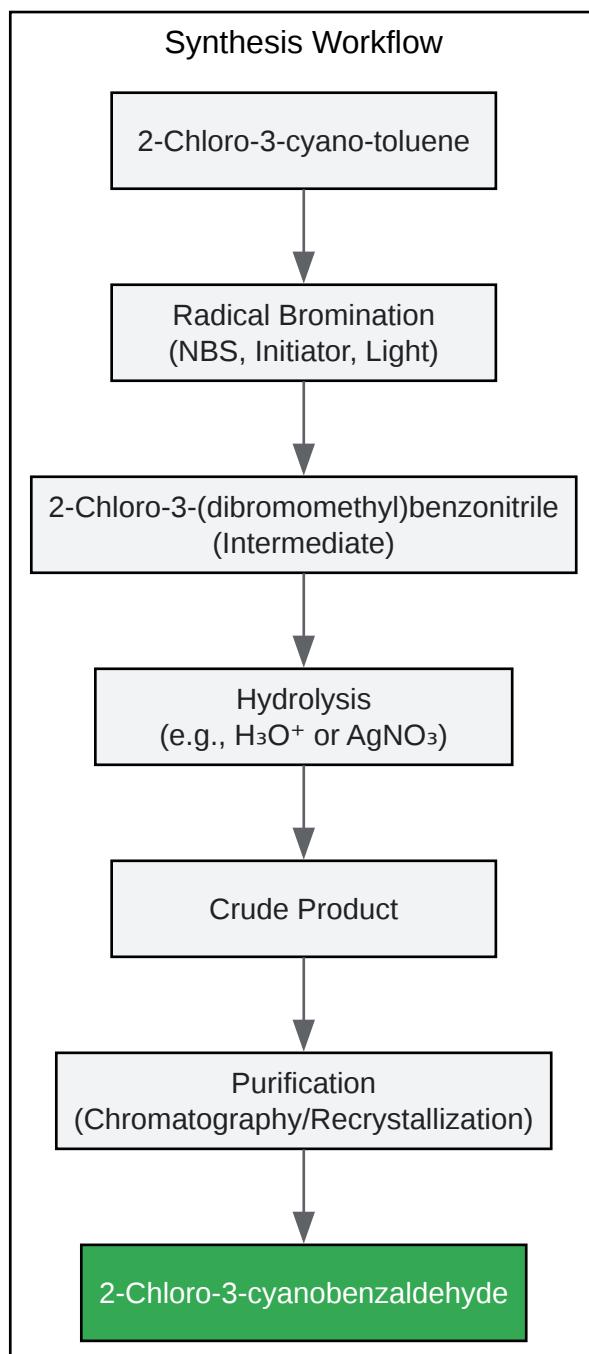
Materials:

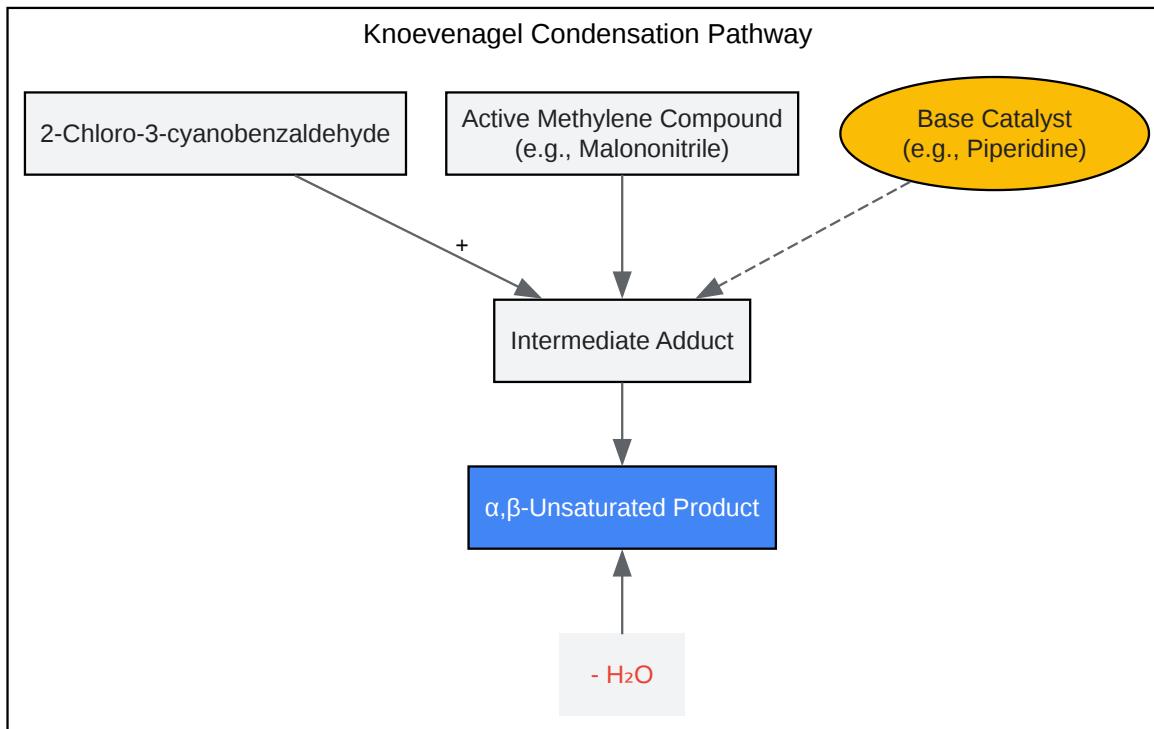
- 2-chloro-3-cyano-toluene
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., AIBN or benzoyl peroxide)
- Inert solvent (e.g., carbon tetrachloride)
- Silver nitrate or a strong acid for hydrolysis

- Appropriate workup and purification reagents

Procedure:

- Bromination: Dissolve 2-chloro-3-cyano-toluene in an inert solvent. Add N-Bromosuccinimide and a catalytic amount of a radical initiator. Reflux the mixture with irradiation from a sunlamp or a tungsten lamp to facilitate the radical chain reaction. Monitor the reaction progress by TLC or GC.
- Workup: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.
- Hydrolysis: Remove the solvent under reduced pressure. The resulting crude benzal bromide can be hydrolyzed to the aldehyde by heating in the presence of an aqueous acid or by treatment with silver nitrate in an aqueous solvent.
- Purification: After hydrolysis, the crude **2-Chloro-3-cyanobenzaldehyde** can be purified by column chromatography on silica gel or by recrystallization to yield the final product.





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References

- 1. 2-CHLORO-3-CYANOBENZALDEHYDE | 165187-24-6 [chemicalbook.com]
- 2. 2-Chloro-3-cyanobenzaldehyde | CAS#:165187-24-6 | Chemsra [chemsra.com]
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